2-(Benzylthio)-6-fluoropyridine

描述

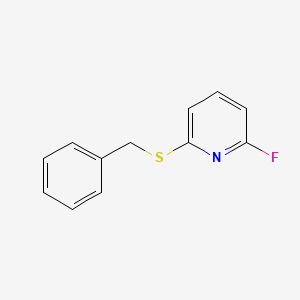

2-(Benzylthio)-6-fluoropyridine is an organic compound that features a pyridine ring substituted with a benzylthio group at the 2-position and a fluorine atom at the 6-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method starts with 2-chloro-6-fluoropyridine, which undergoes a substitution reaction with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

化学反应分析

Types of Reactions

2-(Benzylthio)-6-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to remove the benzylthio group, yielding 6-fluoropyridine.

Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

Oxidation: 2-(Benzylsulfinyl)-6-fluoropyridine, 2-(Benzylsulfonyl)-6-fluoropyridine.

Reduction: 6-Fluoropyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Drug Development

2-(Benzylthio)-6-fluoropyridine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance pharmacological properties. Notably, it has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways, including cancer and neurodegenerative disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity. For instance, it has shown potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases such as cancer and diabetes. Additionally, molecular docking studies suggest favorable interactions with target proteins, indicating its potential for selective inhibition.

Materials Science Applications

Advanced Materials Development

The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique electronic configuration allows it to be incorporated into materials that require enhanced conductivity or light absorption capabilities.

Synthesis of Functionalized Polymers

this compound can be used to synthesize functionalized polymers that exhibit tailored properties for applications in coatings, adhesives, and other industrial uses.

Case Study 1: Inhibition of GSK-3

In a study investigating the inhibitory effects of various pyridine derivatives on GSK-3, this compound was identified as a potent inhibitor. The study utilized molecular docking simulations to confirm its binding affinity to the enzyme's active site, supporting its therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Functionalized Polymers

Researchers synthesized a series of functionalized polymers using this compound as a monomer. These polymers exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in electronic devices and sensors .

作用机制

The mechanism by which 2-(Benzylthio)-6-fluoropyridine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can interact with hydrophobic pockets, while the fluorine atom may form hydrogen bonds or dipole interactions with amino acid residues.

相似化合物的比较

2-(Benzylthio)-6-fluoropyridine can be compared with other similar compounds such as:

2-(Benzylthio)pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

2-(Benzylthio)-5-fluoropyridine: The position of the fluorine atom is different, potentially affecting its chemical properties and interactions.

2-(Methylthio)-6-fluoropyridine: The benzyl group is replaced with a methyl group, which can influence the compound’s steric and electronic properties.

生物活性

Overview

2-(Benzylthio)-6-fluoropyridine is an organic compound characterized by a pyridine ring with a benzylthio group at the 2-position and a fluorine atom at the 6-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can engage with hydrophobic pockets within enzyme structures, while the fluorine atom can form hydrogen bonds or dipole interactions with amino acid residues, enhancing binding affinity and specificity.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological effects, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways, including kinases associated with cancer and other diseases. For instance, it has shown potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), which plays a critical role in various cellular processes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, demonstrated through anti-proliferative effects in certain cancer cell lines. Molecular docking studies have indicated favorable interactions with target proteins that are implicated in cancer progression.

- Antiviral Activity : The compound has also been investigated for its potential antiviral properties, particularly against influenza viruses. It acts as an inhibitor of hemagglutinin (HA), a viral glycoprotein essential for viral entry into host cells .

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented below:

Case Studies

- GSK-3 Inhibition : In vitro studies demonstrated that this compound effectively inhibits GSK-3, leading to reduced phosphorylation of downstream targets involved in cell proliferation and survival. This inhibition suggests potential therapeutic applications in cancer treatment.

- Anticancer Efficacy : A study involving several cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Influenza Virus Replication : Research showed that the compound could block replication of specific influenza virus strains by targeting HA, highlighting its potential use in antiviral therapies.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzylthio)-6-fluoropyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, S-benzylisothiourea hydrochloride reacts with fluorinated pyridine precursors under optimized conditions (e.g., nickel catalysts or reductive coupling) . Substituent effects (electron-withdrawing/donating groups) on aromatic aldehydes significantly impact yields (Table 2 in ).

- Key Considerations : Monitor reaction temperature (typically 80–120°C) and solvent polarity. Yields >80% are achievable with electron-withdrawing groups (e.g., F, Cl) on aldehydes .

Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to verify benzylthio and fluorine positions. Fluorine chemical shifts in ¹⁹F NMR (~-110 to -120 ppm) distinguish substitution patterns . Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .

Q. What are the primary applications of this compound in early-stage medicinal chemistry research?

- Methodology : The compound serves as a scaffold for developing PET probes targeting enzymes like CSF1R. Fluorine-18 labeling enables in vivo imaging of neuroinflammatory processes . Preliminary cytotoxicity assays (e.g., MTT tests on cancer cell lines) assess biocompatibility .

Advanced Research Questions

Q. How can fluorination of the pyridine ring be optimized to improve regioselectivity and reduce byproducts?

- Methodology : Diazotization followed by fluorodediazoniation in HF or HF-pyridine solutions achieves high regioselectivity for 6-fluoropyridine derivatives. Control reaction time (<2 hours) to minimize decomposition .

- Data Analysis : Compare fluorination efficiency using alternative methods (e.g., Balz-Schiemann reaction) via HPLC or GC-MS to quantify byproducts.

Q. What mechanistic insights explain contradictory reactivity trends in cross-coupling reactions involving this compound?

- Methodology : Density functional theory (DFT) calculations identify electronic effects of the benzylthio group on transition states. Experimentally, kinetic studies under varying ligand/catalyst conditions (e.g., Ni vs. Pd) resolve contradictions .

- Key Finding : The benzylthio group’s electron-donating nature stabilizes intermediates in Ni-catalyzed couplings but inhibits Pd-based systems .

Q. How does the benzylthio substituent influence the compound’s pharmacokinetic properties in preclinical models?

- Methodology : Radiolabel the compound (e.g., with ¹¹C or ¹⁸F) for biodistribution studies in rodent models. Compare brain uptake and clearance rates with analogs lacking the benzylthio group .

- Data Interpretation : High lipophilicity from the benzylthio group may enhance blood-brain barrier penetration but reduce aqueous solubility (logP >3.5) .

Q. Methodological Challenges and Solutions

Q. Key Citations

属性

IUPAC Name |

2-benzylsulfanyl-6-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMVZYGLVYFSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC(=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。